5-Methylisoxazolidine hydrochloride

Description

Properties

CAS No. |

87757-25-3 |

|---|---|

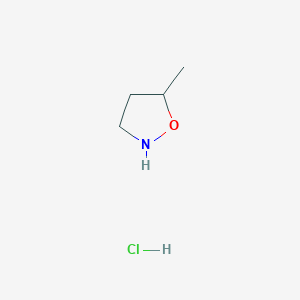

Molecular Formula |

C4H10ClNO |

Molecular Weight |

123.58 g/mol |

IUPAC Name |

5-methyl-1,2-oxazolidine;hydrochloride |

InChI |

InChI=1S/C4H9NO.ClH/c1-4-2-3-5-6-4;/h4-5H,2-3H2,1H3;1H |

InChI Key |

QZMINFUFZRKNCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNO1.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Notes:

- This compound differs from isoxazole derivatives by its saturated ring (isoxazolidine vs. isoxazole), which may influence metabolic stability and bioavailability .

- The aldehyde analog lacks the hydrochloride salt, reducing its polarity and altering reactivity in synthetic pathways.

Functional Hydrochloride Salts in Pharmaceuticals

Table 2: Comparative Pharmaceutical Hydrochlorides

Key Findings :

- Hydrastinine Hydrochloride highlights the historical use of hydrochloride salts in alkaloid-derived therapeutics, contrasting with modern synthetic intermediates like 5-methylisoxazolidine .

Research and Analytical Considerations

- Chromatographic Methods : While the provided evidence details RP-HPLC validation for amitriptyline and gabapentin , analogous methods could be adapted for this compound, emphasizing the need for method optimization due to structural differences.

- Stability Data : Hydrochloride salts like meclozine dihydrochloride (CAS 1104-22-9) show variable stability under storage, suggesting that 5-methylisoxazolidine may require controlled conditions (e.g., low humidity) .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 5-methylisoxazolidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis route involves the reaction of hydroxylamine hydrochloride with o-chlorobenzaldehyde under alkaline conditions to form an oxime intermediate, followed by chlorination and cyclization with ethyl acetoacetate. Optimization should focus on controlling pH (alkaline conditions for oxime formation) and temperature (e.g., 60–80°C during cyclization) to maximize yield . Purity can be improved via recrystallization in ethanol or methanol.

Q. How should researchers handle this compound to ensure safety and stability during experiments?

- Methodological Answer : Use nitrile gloves (tested per EN 374 standards) and safety goggles to prevent skin/eye contact. Store in a cool, dry environment (<25°C) in airtight containers to avoid hydrolysis. Ventilation systems (e.g., fume hoods) are critical during weighing and dissolution due to potential dust formation . Monitor stability via periodic HPLC analysis to detect degradation products .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 230–260 nm) is recommended for purity assessment. Structural confirmation can be achieved via H NMR (e.g., singlet peaks for methyl groups at δ 1.2–1.5 ppm) and FT-IR (C-N stretch at ~1250 cm). For quantification, prepare calibration curves using a reference standard dissolved in deionized water .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies show degradation accelerates in acidic (pH < 3) or highly alkaline (pH > 10) conditions. For aqueous solutions, maintain pH 6–8 using phosphate buffers. Conduct accelerated stability testing at 40°C/75% relative humidity for 4 weeks to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity or solvent effects). Replicate studies using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) and validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Cross-reference with structural analogs (e.g., 5-amino-3-methylisothiazole derivatives) to identify structure-activity relationships .

Q. What degradation pathways are observed in this compound under thermal stress?

- Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition above 150°C, forming methylamine and isoxazole byproducts. Use LC-MS to identify degradation intermediates. For long-term storage, avoid temperatures >30°C and incorporate antioxidants like BHT (0.01% w/w) to suppress oxidative degradation .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic routes?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states during cyclization or nucleophilic substitution. Compare activation energies of proposed pathways to prioritize experimental trials. Validate predictions using kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies involving this compound?

- Methodological Answer : Implement strict quality control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.